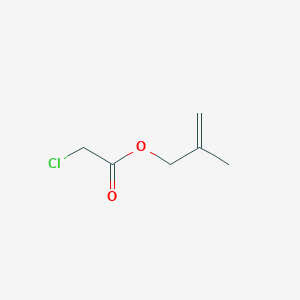

2-Methylprop-2-en-1-yl chloroacetate

Description

Structure

3D Structure

Properties

CAS No. |

62497-71-6 |

|---|---|

Molecular Formula |

C6H9ClO2 |

Molecular Weight |

148.59 g/mol |

IUPAC Name |

2-methylprop-2-enyl 2-chloroacetate |

InChI |

InChI=1S/C6H9ClO2/c1-5(2)4-9-6(8)3-7/h1,3-4H2,2H3 |

InChI Key |

GJBREVNFUCHEFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)COC(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylprop 2 En 1 Yl Chloroacetate and Analogues

Esterification Reactions for Chloroacetate (B1199739) Derivatives

Esterification stands as a fundamental and widely employed reaction for the production of chloroacetate esters. This process typically involves the reaction of an alcohol with a carboxylic acid to form an ester and water. tandfonline.com In the context of 2-methylprop-2-en-1-yl chloroacetate, this involves the reaction of 2-methylprop-2-en-1-ol (methallyl alcohol) with chloroacetic acid.

Conventional Acid-Catalyzed Esterification Processes

The Fischer-Speier esterification is a classic method that utilizes a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to accelerate the reaction between a carboxylic acid and an alcohol. researchgate.netmasterorganicchemistry.com This reversible reaction often requires the removal of water to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.comgoogle.com Industrial preparations of chloroacetate esters, such as methyl chloroacetate, have traditionally relied on direct esterification using concentrated sulfuric acid. google.com However, this method is associated with issues like equipment corrosion and extended reaction times. google.comacs.org

The synthesis of various chloroacetate esters has been investigated using different alcohols and catalysts. For instance, the esterification of chloroacetic acid with isopropanol (B130326) has been studied using zinc methanesulfonate (B1217627) as a catalyst, achieving a high yield of isopropyl chloroacetate. researchgate.net Factors influencing the reaction include the molar ratio of alcohol to acid, catalyst concentration, reaction time, and temperature. researchgate.netacs.org The use of a water-carrying agent like cyclohexane (B81311) or benzene (B151609) is often necessary to remove the water produced during the reaction and improve the yield. researchgate.net

Table 1: Conventional Acid-Catalyzed Esterification of Chloroacetic Acid with Various Alcohols

| Alcohol | Catalyst | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Methanol (B129727) | Concentrated Sulfuric Acid | Excess methanol, reflux | ~60% under normal pressure | google.com |

| Isopropanol | Zinc Methanesulfonate | 1.1:1 molar ratio (alcohol:acid), 0.5 mol% catalyst, 85–90°C, 2.5 h, cyclohexane | 96.2% | researchgate.net |

| Ethanol (B145695) | Concentrated Sulfuric Acid | Reflux for 4 hours | 57% | youtube.com |

| Butan-1-ol | Concentrated Sulfuric Acid | Temperature increase from 100°C to 120°C | Reaction rate increases | zsmu.edu.ua |

Novel Catalytic Systems in Chloroacetate Ester Synthesis (e.g., Surfactant-Based Catalysis)

To overcome the drawbacks of conventional acid catalysts, research has focused on developing more efficient and environmentally friendly catalytic systems. Surfactant-combined catalysts, such as dodecylbenzene (B1670861) sulfonic acid (DBSA), have been shown to effectively catalyze solvent-free esterifications at room temperature. These catalysts function as both Brønsted acids and surfactants, forming reverse micelles that separate the water produced during the reaction, thus driving the equilibrium forward.

Another example is the use of sodium dodecyl sulfate (B86663) (SDS) as a catalyst for the synthesis of ethyl chloroacetate. tandfonline.com SDS hydrolyzes in the presence of chloroacetic acid to form sodium hydrosulfate, which acts as the active catalytic species. tandfonline.com This method offers high yields and is considered more environmentally friendly. tandfonline.com Other novel catalysts explored for esterification include solid acids like sulfated zirconia, ion-exchange resins, and various metal salts. researchgate.netresearchgate.net

Table 2: Novel Catalytic Systems for Chloroacetate Ester Synthesis

| Ester | Catalyst | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Various esters | Dodecylbenzene sulfonic acid (DBSA) | Solvent-free, room temperature | Moderate to excellent | |

| Ethyl chloroacetate | Sodium dodecyl sulfate (SDS) | 1.2:1 molar ratio (ethanol:acid), 1.0 mol% catalyst, 2.5 h, reflux, cyclohexane | 97.1% | tandfonline.com |

| Methyl chloroacetate | Acidic ionic liquid modified resin | Fixed-bed reactor, low temperature | >99.5% conversion | google.com |

| Methyl chloroacetate | Cation exchange resin | 1.4:1 molar ratio (alcohol:acid), 3 wt% catalyst, 70°C, 2 h | 70.11% conversion | acs.org |

Strategies for Functionalized Chloroacetate Ester Synthesis

The synthesis of functionalized chloroacetate esters involves the esterification of chloroacetic acid with alcohols containing other functional groups. These esters are valuable building blocks in organic synthesis. For instance, long-chain esters, which have applications as surfactants and lubricants, can be synthesized via the esterification of long-chain fatty acids with alcohols. csic.es While much of the literature focuses on short-chain alcohols, the principles of esterification remain the same. csic.es The synthesis of allyl amyl glycolate (B3277807) involves a multi-step process where isoamyl alcohol is first reacted to form amyl glycolate, which is then esterified with allyl alcohol. google.com

Advanced Synthetic Routes Incorporating Allylic and Halogenated Moieties

Advanced synthetic methods provide alternative pathways to allylic chloroacetates and other halogenated compounds. For example, primary and secondary allyl acetates can be converted to allyl chlorides using acetyl chloride in ethanol, a reaction that retains the position of the double bond. organic-chemistry.org Another approach involves the cobalt-catalyzed allylation of carbonyl compounds using allylic acetates, which yields homoallylic alcohols. organic-chemistry.org While not a direct synthesis of the target compound, these methods highlight advanced strategies for manipulating allylic and halogenated structures.

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is crucial in the synthesis of complex molecules containing multiple reactive sites. In the context of this compound, the primary concern during esterification is the selective reaction at the hydroxyl group of 2-methylprop-2-en-1-ol without affecting the double bond. Standard esterification conditions are generally chemoselective for the hydroxyl group.

More broadly, research into the stereospecific and regioselective synthesis of related compounds, such as E-allylic alcohols from terminal alkynes and α-chloro boronic esters, demonstrates the high level of control that can be achieved in modern organic synthesis. organic-chemistry.orgacs.org Catalytic asymmetric synthesis of chiral allylic esters has also been accomplished using palladium catalysts, allowing for high enantiopurity. nih.gov These advanced methods, while not directly applied to the synthesis of this compound in the reviewed literature, represent the forefront of selective synthesis involving allylic moieties.

Green Chemistry Principles in the Synthesis of Chloroacetate Esters

The application of green chemistry principles to the synthesis of chloroacetate esters aims to reduce environmental impact by using less hazardous materials, improving energy efficiency, and minimizing waste. mdpi.commdpi.com The use of surfactant catalysts in solvent-free conditions is a prime example of a greener approach to esterification. Similarly, employing solid acid catalysts that can be easily recovered and reused aligns with green chemistry goals. researchgate.net

The development of catalytic systems that can utilize molecular oxygen as the oxidant in C-H activation reactions for ester production represents a significant advancement in sustainable chemistry. labmanager.com While not yet applied to this compound specifically, these emerging technologies point towards a future of more environmentally benign chemical synthesis. The use of water as a solvent, where possible, is also a key aspect of green chemistry, although the hydrolytic nature of some reactants can be a challenge. tandfonline.com

Reaction Mechanisms and Kinetics of 2 Methylprop 2 En 1 Yl Chloroacetate

Nucleophilic Substitution Reactions Involving the Chloroacetate (B1199739) Group

The chloroacetate portion of the molecule is the primary site for nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom makes the α-carbon susceptible to substitution.

The competition between SN1 and SN2 pathways in alkyl halides is determined by factors such as the nature of the substrate, the nucleophile, the leaving group, and the solvent. masterorganicchemistry.com In the case of 2-Methylprop-2-en-1-yl chloroacetate, the substitution occurs at the carbon bearing the chlorine atom, which is a primary carbon.

SN2 Pathway : Primary alkyl halides, with their low steric hindrance, generally favor the SN2 mechanism. masterorganicchemistry.com This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry in a single, concerted step. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

SN1 Pathway : The SN1 mechanism proceeds through a carbocation intermediate. Primary carbocations are highly unstable, making the SN1 pathway unlikely for reactions at the chloroacetate's primary carbon. masterorganicchemistry.com Therefore, nucleophilic substitution on the chloroacetyl group of this compound is expected to proceed predominantly via an SN2 mechanism.

A study on α-haloglycine esters, which are structurally related to chloroacetates, observed that the reactivity order was Cl > Br >> F. This suggests that the nature of the halogen significantly influences the reaction rate, a key consideration in substitution reactions. nih.gov

| Factor | Influence on this compound | Predominant Pathway |

| Substrate | Primary halide (low steric hindrance, unstable primary carbocation) | SN2 |

| Leaving Group | Chloride is a good leaving group | Favors both, but enables SN2 |

| Nucleophile | Strong nucleophiles will favor SN2 | SN2 |

This table provides a qualitative analysis of the factors influencing the nucleophilic substitution pathway for the chloroacetate group.

While not directly applicable to this compound, the concept of P-O versus P-C bond cleavage is relevant in the context of organophosphorus compounds and their reactions with esters. This distinction is crucial in understanding the reactivity of phosphate (B84403) and phosphonate (B1237965) esters, but it is not a primary reaction pathway for the chloroacetate ester itself in typical nucleophilic substitutions. The primary site of attack for most nucleophiles will be the electrophilic carbon of the C-Cl bond.

The electrophilic α-carbon of the chloroacetate group readily reacts with a variety of nucleophiles.

Amines : Primary and secondary amines are good nucleophiles that can displace the chloride ion to form the corresponding glycinate (B8599266) esters. This reaction is a common method for the synthesis of α-amino acid derivatives.

Carbanions : Carbanions, such as those derived from malonic esters or β-keto esters, can act as nucleophiles, attacking the α-carbon to form new carbon-carbon bonds. This allows for the extension of the carbon chain and the synthesis of more complex molecules.

The reactivity of α-haloglycine esters with various nucleophiles has been studied as a surrogate for α-iminoesters, highlighting the enhanced nucleofugality of the halogen due to hyperconjugation effects. nih.gov This suggests that the chlorine in this compound is readily displaced by a range of nucleophiles.

Radical Reactions and Polymerization Initiation

The presence of the methallyl group and the carbon-chlorine bond allows this compound to participate in radical reactions.

Radical reactions can be initiated by the homolytic cleavage of the C-Cl bond, often induced by heat or light. The resulting α-carbonyl radical can then participate in various intermolecular and intramolecular processes.

Intermolecular Reactions : The generated radical can abstract a hydrogen atom from another molecule or add across a double bond. In the context of polymerization, this radical can initiate the chain growth of monomers. Studies on alkoxy radicals have shown that they can undergo intermolecular hydrogen-atom abstraction. nih.gov

Intramolecular Reactions : While less common for this specific structure, intramolecular radical cyclizations could occur if a suitable radical acceptor is present within the molecule. For alkoxy radicals, intramolecular 1,5-hydrogen-atom abstraction is a facile process when possible. nih.gov

A study involving N-hydroxyphthalimide esters demonstrated that radicals generated from these esters can undergo intermolecular addition to olefin acceptors. beilstein-journals.org This provides a model for how the radical derived from this compound might behave.

The nature of the halogen substituent significantly impacts radical reactivity. The bond dissociation energy of the carbon-halogen bond decreases down the group (C-F > C-Cl > C-Br > C-I). This trend means that the C-Cl bond in this compound is more readily cleaved than a C-F bond but less so than a C-Br bond to form a radical.

In radical halogenation reactions, the selectivity of the halogen radical is also a key factor. For instance, bromine radicals are highly selective for abstracting tertiary C-H bonds, while less stable chlorine radicals are less selective. masterorganicchemistry.com In the context of radical abstraction by other radicals, halogen-mediated interactions can play a significant role in the reaction mechanism. rsc.org Theoretical studies on halogen exchange reactions have shown that the strength of the bonds being cleaved and formed dictates the exothermicity of the reaction. rsc.org

| Halogen Property | Influence on Radical Reactivity |

| Bond Dissociation Energy | C-Cl bond is weaker than C-H and C-C, allowing for selective radical formation under appropriate conditions. |

| Radical Stability | The α-carbonyl group can stabilize the adjacent radical through resonance. |

| Abstraction Selectivity | The reactivity of the generated radical will depend on its stability and the strength of the bonds it is reacting with. |

This table summarizes the influence of the chlorine substituent on the radical reactivity of this compound.

Kinetic Studies of Reactions Involving Chloroacetate Esters

The kinetics of reactions involving chloroacetate esters are fundamental to understanding their reactivity and optimizing their application in chemical synthesis. These studies typically focus on determining how factors such as temperature, solvent, and substrate structure influence the rate of reaction.

Determination of Reaction Rate Coefficients and Activation Energies

The quantitative study of reaction rates for chloroacetate esters involves the determination of rate coefficients (k) and activation energies (Ea). The activation energy represents the minimum energy required for a reaction to occur and can be calculated from the temperature dependence of the rate coefficient using the Arrhenius equation. longdom.org These parameters are crucial for predicting reaction behavior under different conditions.

Kinetic data for the formation and reaction of various chloroacetate esters have been determined through experimental methods like gas chromatography and spectroscopy, often modeled using pseudo-homogeneous or second-order kinetic models. zsmu.edu.uaresearchgate.net For instance, in the esterification of chloroacetic acid, reaction rate constants are often evaluated by fitting experimental concentration data over time to a kinetic model. zsmu.edu.ua The activation energy is then derived from an Arrhenius plot, which graphs the natural logarithm of the rate constant (ln k) against the inverse of the absolute temperature (1/T). zsmu.edu.uaresearchgate.net

Below are tables summarizing experimentally determined activation energies and rate coefficients for reactions involving various chloroacetate esters.

Table 1: Activation Energies for Chloroacetate Esterification Reactions

| Reaction | Catalyst | Activation Energy (Ea) | Source |

|---|---|---|---|

| Chloroacetic Acid + Butan-1-ol → Butyl Chloroacetate | Sulfuric Acid | 165 kJ/mol | zsmu.edu.ua |

| Chloroacetic Acid + Methanol (B129727) → Methyl Chloroacetate (Forward Reaction) | Cation Exchange Resin | 38.83 kJ/mol | acs.org |

| Methyl Chloroacetate Hydrolysis (Reverse Reaction) | Cation Exchange Resin | 53.64 kJ/mol | acs.org |

| Chloroacetic Acid + Methanol → Methyl Chloroacetate (Forward Reaction) | Pseudo-Homogeneous Model | 44.0 kJ/mol | researchgate.net |

| Methyl Chloroacetate Hydrolysis (Reverse Reaction) | Pseudo-Homogeneous Model | 11.7 kJ/mol | researchgate.net |

Table 2: Rate Coefficients for Gas-Phase Reactions of Chloroacetate Esters at 298 K

| Reaction | Rate Coefficient (k) (cm³/molecule·s) | Source |

|---|---|---|

| Methyl Chloroacetate + Cl atoms | 8.5 × 10⁻¹³ | rsc.org |

| Methyl Dichloroacetate (B87207) + Cl atoms | (3.31 ± 0.88) × 10⁻¹³ | rsc.org |

Research has shown that structural modifications, such as the addition of further chlorine substituents to the ester molecule, can influence reactivity. For example, the rate coefficient for the reaction of methyl dichloroacetate with chlorine atoms is lower than that for methyl chloroacetate, a trend attributed to steric hindrance for H-atom abstraction caused by the second chlorine atom. rsc.org

Free Energy Relationships in Chloroester Reactivity

Free-energy relationships, particularly linear free-energy relationships (LFERs), are powerful tools in physical organic chemistry for elucidating reaction mechanisms. mdpi.comwikipedia.org They correlate the rate or equilibrium constant of one reaction series with that of a related series. wikipedia.org By examining how changes in reactant structure (e.g., substituents) or solvent affect the reaction rate, LFERs provide insight into the charge distribution and bonding at the transition state. wikipedia.orgnih.gov

Common LFERs used to analyze ester reactivity include:

The Hammett Equation: This equation describes the effect of meta- and para-substituents on the reactivity of aromatic substrates. It relates the logarithm of the rate constant (k) or equilibrium constant (K) to a substituent constant (σ) and a reaction constant (ρ), which reflects the sensitivity of the reaction to substituent effects. wikipedia.org

The Grunwald-Winstein Equations: These equations are used to correlate the specific rates of solvolysis reactions to the ionizing power and nucleophilicity of the solvent. mdpi.com They are instrumental in distinguishing between different reaction pathways, such as addition-elimination versus ionization mechanisms. mdpi.com

In the context of chloroacetate esters, LFERs can be used to interpret how the electron-withdrawing nature of the chlorine atom(s) influences the reactivity of the carbonyl group. For example, in hydrolysis reactions, the mechanism can shift depending on the number of chloro-substituents. The acid-catalyzed hydrolysis of monochloroesters typically proceeds via an AAc2 mechanism. researchgate.net However, for esters with two or three chloro-substituents, the mechanism can involve a tetrahedral intermediate, and the reaction becomes more complex. researchgate.net The application of LFERs helps to systematically quantify these electronic effects and support proposed mechanistic pathways. While direct LFER studies on this compound are not prominent in the literature, the principles derived from studies on other chloroesters provide a framework for predicting its behavior.

Transition Metal-Catalyzed Transformations of Allyl Chloroacetate

Allyl chloroacetates, including this compound, are valuable substrates in transition metal-catalyzed reactions, particularly allylic substitution reactions. researchgate.net These transformations are fundamental for constructing carbon-carbon and carbon-heteroatom bonds with high levels of control. researchgate.netuwindsor.ca The chloroacetate moiety functions as an effective leaving group, facilitating the reaction.

The most prominent example of this class of reactions is the Tsuji-Trost reaction, which involves the palladium-catalyzed allylation of a nucleophile. organic-chemistry.org The general mechanism proceeds through several key steps:

Coordination: A low-valent palladium(0) catalyst coordinates to the double bond of the allyl chloroacetate, forming an η² π-allyl complex. organic-chemistry.org

Oxidative Addition: The palladium catalyst undergoes oxidative addition, displacing the chloroacetate leaving group. This step, also known as ionization, results in the formation of a cationic η³ π-allyl palladium(II) intermediate. organic-chemistry.org

Nucleophilic Attack: A nucleophile then attacks the π-allyl complex. Depending on the nature of the nucleophile, this attack can occur either directly at one of the termini of the allyl moiety (for "soft" nucleophiles) or at the metal center followed by reductive elimination (for "hard" nucleophiles). organic-chemistry.org

This catalytic cycle allows for the stereoselective and regioselective formation of a wide variety of products. nih.gov The regioselectivity of the nucleophilic attack on non-symmetric allyl substrates, such as the methallyl group in this compound, is influenced by both electronic factors and the steric hindrance of the nucleophile and ligands on the metal catalyst. organic-chemistry.orgnih.gov These transition metal-catalyzed reactions highlight the synthetic utility of allyl chloroacetates as versatile electrophiles. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Allyl chloroacetate |

| Butan-1-ol |

| Butyl chloroacetate |

| Chloroacetic acid |

| Ethanol (B145695) |

| Ethyl acetate (B1210297) |

| Isopropyl acetate |

| Methanol |

| Methyl chloroacetate |

| Methyl dichloroacetate |

| Palladium |

| p-Nitrophenyl benzoate |

Polymerization Science of 2 Methylprop 2 En 1 Yl Chloroacetate

Homopolymerization Characteristics of 2-Methylprop-2-en-1-yl Chloroacetate (B1199739)

The homopolymerization of 2-methylprop-2-en-1-yl chloroacetate is notably challenging, primarily due to the allylic nature of the monomer. This leads to specific reaction pathways that can hinder the formation of high molecular weight polymers.

In the radical polymerization of allylic compounds such as this compound, a significant side reaction known as degradative chain transfer severely restricts the formation of long polymer chains. This process involves the abstraction of a hydrogen atom from the methyl group of the monomer by a propagating radical. This results in the formation of a stable, non-propagating allylic radical and a terminated polymer chain. The newly formed allylic radical is resonance-stabilized and generally lacks the reactivity to initiate a new polymer chain effectively. Consequently, this leads to low polymerization rates and the formation of oligomers rather than high molecular weight polymers.

The general mechanism for degradative chain transfer in the polymerization of a methallyl compound can be depicted as follows:

Initiation: An initiator (I) decomposes to form primary radicals (R•). I → 2R• R• + M → RM• (where M is the monomer)

Propagation: The monomer adds to the growing polymer chain (P•). P• + M → P-M•

Degradative Chain Transfer: A propagating radical abstracts a hydrogen atom from the monomer. P• + CH₂=C(CH₃)CH₂OC(O)CH₂Cl → PH + CH₂=C(CH₂)•CH₂OC(O)CH₂Cl

The resulting methallyl radical is relatively unreactive and may terminate by coupling with another radical.

Self-initiated polymerization, where polymerization occurs in the absence of an external initiator, is a phenomenon observed in certain monomers, particularly at elevated temperatures. For acrylates and methacrylates, thermal self-initiation can occur at temperatures above 120°C. nih.govwestlake.edu.cn This process is believed to proceed through the formation of diradical intermediates from monomer molecules. nih.govwestlake.edu.cnwpmucdn.com

While specific studies on the self-initiated polymerization of this compound are not widely documented, halogenated acrylates and methacrylates have been observed to undergo self-initiation upon UV exposure. radtech.org The presence of the chloroacetate group in this compound could potentially influence its ability to undergo self-initiated polymerization under certain conditions, such as high temperatures or UV irradiation. However, the competing degradative chain transfer reactions would likely still limit the molecular weight of the resulting polymer. It has been noted that thermally monomer-self-initiated polymerization can be a method for synthesizing macromonomers due to the prevalence of β-scission reactions at high temperatures, which create unsaturated chain ends. mdpi.com

Copolymerization Studies with this compound

Copolymerization is a common strategy to incorporate monomers with challenging homopolymerization characteristics into polymers. By copolymerizing this compound with more reactive monomers, it is possible to obtain polymers with tailored properties.

Reactivity ratios (r₁ and r₂) are crucial parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or the other monomer. The product of the reactivity ratios (r₁r₂) provides insight into the monomer sequence distribution in the resulting copolymer.

r₁r₂ ≈ 1: Ideal or random copolymerization.

r₁r₂ ≈ 0: Alternating copolymerization.

r₁ > 1 and r₂ > 1: Tendency towards block copolymerization (rare in radical polymerization).

| M₂ (Vinyl Ester) | r₁ (MA) | r₂ (VEst) | r₁r₂ | Copolymerization Behavior |

|---|---|---|---|---|

| Vinyl Acetate (B1210297) | 6.3 ± 0.4 | 0.031 ± 0.006 | 0.195 | Random, with higher incorporation of MA |

| Vinyl Pivalate | 5.5 ± 1.2 | 0.017 ± 0.035 | 0.094 | Random, with higher incorporation of MA |

| Vinyl 2-ethylhexanoate | 6.9 ± 2.7 | 0.093 ± 0.23 | 0.642 | Random, with higher incorporation of MA |

The monomer sequence distribution, which describes the arrangement of monomer units along the polymer chain, can be predicted from the reactivity ratios and the monomer feed composition. researchgate.netresearchgate.netmdpi.comsci-hub.se For systems where one monomer is significantly more reactive than the other, the resulting copolymer will be enriched in the more reactive monomer, and the sequence distribution will be non-random unless an azeotropic composition exists.

Coordination-insertion polymerization offers a powerful method for copolymerizing olefins with polar functional monomers that are often challenging to polymerize via radical methods. Late-transition metal catalysts, particularly palladium-based systems, have shown remarkable tolerance to functional groups and can effectively copolymerize ethylene (B1197577) with a variety of allyl monomers. nih.govsgitolab.comdntb.gov.ua

Studies have demonstrated the successful coordination-insertion copolymerization of ethylene with allyl acetate, allyl alcohol, and other functionalized allyl monomers using a palladium/phosphine-sulfonate catalyst. nih.govsgitolab.com This approach leads to the formation of highly linear copolymers with in-chain functional groups. nih.gov Given the structural similarity, it is highly probable that this compound could also be copolymerized with ethylene using a similar catalytic system. This would result in a linear polyethylene (B3416737) backbone with pendent chloroacetate functional groups.

The general structure of a copolymer of ethylene and a functionalized allyl monomer (AM) can be represented as: -[-(CH₂)₂-]x-[CH₂-CH(CH₂-R)]-y-

Where R represents the functional group from the allyl monomer.

Controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, provide excellent control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. nih.govmdpi.com RAFT polymerization is compatible with a wide range of functional monomers, including those with pendent alkene functionalities. nih.gov

The application of RAFT to monomers like this compound would involve the use of a suitable chain transfer agent (CTA). The choice of CTA is critical and depends on the reactivity of the monomer. For the polymerization of vinyl esters, specific CTAs are often required to achieve good control. The RAFT process allows for the synthesis of well-defined homopolymers (if degradative chain transfer can be suppressed), block copolymers, and other complex architectures. nih.gov

A typical RAFT polymerization scheme involves the following key steps:

Initiation: As in conventional radical polymerization.

Reversible Chain Transfer: The propagating radical reacts with the CTA to form a dormant species and a new radical.

Reinitiation: The new radical initiates polymerization.

Chain Equilibration: A rapid equilibrium is established between the active (propagating) and dormant species, allowing for controlled chain growth.

This level of control would be advantageous for creating functional polymers based on this compound with predetermined molecular weights and narrow polydispersities.

Functional Polymer Architectures Derived from this compound

The unique structure of poly(this compound) serves as a foundational backbone for the synthesis of various complex and functional polymer architectures. The pendant chloroacetate groups are highly amenable to modification, enabling the construction of materials with precisely controlled structures and functionalities.

One of the primary architectures that can be synthesized is graft copolymers . The chloroacetate groups along the polymer backbone can act as efficient macroinitiators for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.edupucp.edu.pe This "grafting from" approach allows for the growth of side chains of a different monomer from the poly(this compound) backbone. For instance, monomers like styrene, methyl methacrylate (B99206), or various acrylates can be polymerized from these initiation sites to form well-defined graft copolymers. researchgate.netresearchgate.net The density and length of the grafted chains can be controlled by the polymerization conditions, offering a route to materials with tunable physical and chemical properties. mdpi.com

The synthesis of such graft copolymers can be conceptualized by the following reaction scheme:

Scheme 1: Synthesis of a Graft Copolymer via ATRP from a Poly(this compound) Macroinitiator

Where L is a ligand for the copper catalyst.

Another significant architecture is the creation of functionalized linear polymers through the direct modification of the chloroacetate side chains. These pendant groups can undergo nucleophilic substitution reactions with a variety of small molecules, introducing new functionalities along the polymer backbone. ncsu.edu For example, reaction with amines, thiols, or azides can append a wide range of chemical moieties, leading to polymers with applications in areas such as drug delivery, bioimaging, and materials science. researchgate.net

Furthermore, the introduction of specific functional groups can lead to stimuli-responsive polymers . For instance, the incorporation of temperature- or pH-sensitive moieties can render the polymer soluble or insoluble in response to environmental changes. rsc.org By carefully selecting the modifying agent, it is possible to design polymers that exhibit sharp and reversible phase transitions.

The table below summarizes potential functional polymer architectures derived from this compound and the synthetic strategies to obtain them.

| Polymer Architecture | Synthetic Strategy | Potential Functional Monomers for Grafting | Resulting Properties |

| Graft Copolymers | "Grafting From" via ATRP or RAFT | Styrene, Methyl Methacrylate, Acrylates | Modified mechanical and thermal properties, microphase separation |

| Functionalized Linear Polymers | Nucleophilic Substitution | Amines, Thiols, Azides, Carboxylates | Enhanced hydrophilicity/hydrophobicity, biocompatibility, chelating ability |

| Stimuli-Responsive Polymers | Post-polymerization modification with responsive moieties | N-isopropylacrylamide (temperature), Dimethylaminoethyl methacrylate (pH) | Controlled solubility, potential for smart materials |

| Cross-linked Networks | Reaction with difunctional nucleophiles | Diamines, Dithiols | Formation of hydrogels or insoluble polymer networks |

Post-Polymerization Modification Strategies for this compound Polymers

Post-polymerization modification is a powerful tool for the synthesis of functional polymers, as it allows for the introduction of a wide variety of functional groups that may not be compatible with the initial polymerization conditions. specificpolymers.comcmu.edu The chloroacetate group in poly(this compound) is particularly well-suited for such modifications due to the reactivity of the carbon-chlorine bond towards nucleophiles. ippi.ac.ir

A primary strategy for modification is nucleophilic substitution . This versatile reaction allows for the introduction of a vast array of functionalities. For example, reaction with sodium azide (B81097) (NaN₃) can introduce azide groups, which are valuable precursors for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This enables the straightforward conjugation of the polymer with molecules containing alkyne groups, including biomolecules and fluorescent dyes.

The efficiency of nucleophilic substitution on the chloroacetate side chains can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. A summary of potential nucleophilic substitution reactions is presented in the table below.

| Nucleophile | Reagent Example | Introduced Functional Group | Potential Application |

| Azide | Sodium Azide (NaN₃) | -N₃ | "Click" chemistry, bioconjugation |

| Amine | Primary or Secondary Amines (R-NH₂, R₂NH) | -NRH, -NR₂ | pH-responsive materials, metal chelation |

| Thiol | Thiols (R-SH) | -SR | Thiol-ene chemistry, self-healing materials |

| Carboxylate | Carboxylic acid salts (R-COONa) | -OOC-R | Introduction of biodegradable linkages |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | -OH | Increased hydrophilicity |

Another important modification strategy is the use of the polymer as a macroinitiator for ring-opening polymerization (ROP) . While less common for chloroacetate groups, under specific conditions, they could potentially initiate the polymerization of cyclic monomers like lactones or oxazolines, leading to the formation of graft copolymers with polyester (B1180765) or polyoxazoline side chains. pucp.edu.pe

The progress of these modification reactions can be monitored using various analytical techniques. For instance, Fourier-transform infrared (FTIR) spectroscopy can be used to track the disappearance of the C-Cl bond and the appearance of new functional group vibrations. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the successful attachment of the new moieties.

The versatility of these post-polymerization modification strategies underscores the potential of poly(this compound) as a scaffold for the creation of a diverse range of advanced functional materials with tailored properties for specific applications.

Theoretical and Computational Chemistry of 2 Methylprop 2 En 1 Yl Chloroacetate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of organic molecules. For 2-methylprop-2-en-1-yl chloroacetate (B1199739), DFT calculations, likely using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine key reactivity indicators. ijnc.irnih.gov Conceptual DFT provides a framework to understand chemical reactivity through descriptors such as Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. frontiersin.org

In 2-methylprop-2-en-1-yl chloroacetate, the primary reactive sites are predictable. The carbonyl carbon of the ester group is a significant electrophilic center, susceptible to nucleophilic attack. The presence of the electron-withdrawing chlorine atom on the adjacent carbon enhances this electrophilicity. Additionally, the allylic double bond can undergo electrophilic addition. The methylene (B1212753) carbon attached to the chlorine is also an electrophilic site, prone to nucleophilic substitution (SN2) reactions. DFT calculations would allow for the quantification of the local electrophilicity at these centers, often visualized through mapping the electrostatic potential (ESP) onto the electron density surface.

Furthermore, DFT is instrumental in locating and characterizing the transition state structures for various potential reactions, such as hydrolysis, aminolysis, or nucleophilic substitution. researchgate.netnih.gov By calculating the activation energies, one can predict the most favorable reaction pathways. For instance, in a reaction with a nucleophile, DFT could be used to compare the activation barriers for attack at the carbonyl carbon versus substitution at the chloromethyl carbon.

Table 1: Predicted Relative Electrophilicity of Atomic Sites in this compound based on DFT Principles

| Atomic Site | Functional Group | Predicted Electrophilicity | Rationale |

| Carbonyl Carbon | Ester | High | Polarization of the C=O bond, adjacent to electron-withdrawing group. |

| Chloromethyl Carbon | Chloroacetate | Moderate to High | Strong inductive effect of the chlorine atom. |

| Allylic C=C bond | Methallyl | Moderate | Available π-electrons for electrophilic attack. |

This table is illustrative and based on general principles of electronic effects in organic molecules. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energies and spatial distributions of these orbitals are critical for predicting how a molecule will interact with other reagents. libretexts.org

For this compound, the HOMO is expected to be primarily localized on the allylic π-system of the 2-methylprop-2-en-1-yl group, as π-orbitals are generally higher in energy than σ-orbitals. masterorganicchemistry.comlibretexts.org The LUMO, conversely, is anticipated to have significant contributions from the σ* orbital of the C-Cl bond and the π* orbital of the carbonyl group. ucsb.edu The low-lying σ* C-Cl orbital makes the molecule susceptible to nucleophilic attack at the carbon bearing the chlorine, while the low-lying π* C=O orbital makes the carbonyl carbon electrophilic.

The interaction of these frontier orbitals governs the molecule's reactions. A nucleophile, with a high-energy HOMO, will preferentially interact with the molecule's LUMO. The specific site of attack will depend on the LUMO's spatial distribution and the reaction conditions. Conversely, an electrophile, with a low-energy LUMO, will interact with the molecule's HOMO, likely leading to addition across the double bond. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Primary Localization | Implied Reactivity |

| HOMO | Allylic π-system (C=C bond) | Nucleophilic character; site for electrophilic attack. |

| LUMO | Carbonyl π* orbital and C-Cl σ* orbital | Electrophilic character at carbonyl carbon and chloromethyl carbon. |

This table is a qualitative prediction based on FMO theory applied to the constituent functional groups.

Simulation of Reaction Pathways and Energy Surfaces

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping out the potential energy surface (PES) that connects reactants to products via transition states. umn.edu For this compound, this would involve simulating its reaction with various nucleophiles or electrophiles.

Similarly, the SN2 reaction of a nucleophile at the chloromethyl group can be simulated. The PES for this reaction would show a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking. The calculated activation energy for this process would provide insight into its feasibility compared to other potential reaction pathways.

Prediction and Interpretation of Spectroscopic Properties (e.g., Vibrational Solvatochromism of Ester Carbonyl)

Computational methods are highly effective in predicting and interpreting spectroscopic data, such as infrared (IR) spectra. arxiv.org DFT calculations can compute harmonic vibrational frequencies for a molecule, which, after appropriate scaling, generally show good agreement with experimental spectra. researchgate.netmdpi.com

A particularly interesting application is the study of solvatochromism, which is the change in a molecule's spectroscopic properties (like the frequency of a specific vibrational mode) in response to a change in solvent polarity. The stretching frequency of the ester carbonyl group (C=O) in this compound is sensitive to its local environment. osti.govaip.org In polar solvents, particularly those capable of hydrogen bonding, the C=O stretching vibration typically shifts to a lower frequency (a red shift). nih.govacs.org

This phenomenon can be modeled using a mixed quantum mechanics/molecular mechanics (QM/MM) approach. In these simulations, the solute (the ester) is treated with a high level of theory (QM), while the surrounding solvent molecules are treated with a more computationally efficient method (MM). By running molecular dynamics simulations, one can sample many different solvent configurations around the solute and calculate the C=O frequency for each snapshot. The resulting distribution of frequencies provides a simulated IR spectrum that can be compared with experimental results. acs.org These simulations reveal that the frequency shift is primarily due to specific electrostatic interactions, such as hydrogen bonding between the solvent and the carbonyl oxygen. osti.govaip.org

Computational Analysis of Structure-Reactivity Relationships

Structure-reactivity relationships are a cornerstone of organic chemistry, and computational analysis provides a quantitative basis for these principles. researchgate.net By systematically modifying the structure of this compound in silico and calculating reactivity descriptors, one can build a comprehensive understanding of how its chemical behavior is governed by its architecture.

For instance, one could computationally analyze a series of related compounds where the methyl group on the allyl moiety is replaced with other substituents (e.g., H, electron-donating groups, electron-withdrawing groups). By calculating the HOMO and LUMO energies, atomic charges, and reaction barriers for a model reaction across this series, quantitative structure-activity relationships (QSAR) can be developed. nih.govacs.org

These analyses would likely show that electron-donating groups on the allyl moiety raise the HOMO energy, making the double bond more nucleophilic and more reactive towards electrophiles. Conversely, modifying the chloroacetate portion, for example by replacing chlorine with other halogens, would alter the electrophilicity of the adjacent carbon and the leaving group ability, directly impacting the rates of nucleophilic substitution reactions.

Molecular Dynamics Simulations for Solvation and Conformational Studies

Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules in solution, including their solvation and conformational preferences. mdpi.com For this compound, MD simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation structure influences the molecule's conformation and reactivity. acs.orgrug.nl

Due to the presence of several single bonds, this compound can adopt multiple conformations. The relative energies of these conformers can be initially assessed with quantum chemical calculations, but their populations in solution are influenced by dynamic interactions with the solvent. MD simulations can model these dynamics explicitly. For example, computational studies on similar allylic and ester-containing molecules have revealed complex conformational landscapes. nih.govimperial.ac.ukresearchgate.net The orientation of the ester group relative to the allylic double bond can be influenced by subtle hyperconjugative interactions and steric effects. imperial.ac.uknih.gov

MD simulations would track the trajectory of the molecule over time, providing insights into the rotational barriers around the C-O and C-C single bonds and the preferred dihedral angles. Furthermore, by analyzing the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules, a detailed picture of the solvation shell can be obtained. acs.org This is crucial for understanding solvent effects on reaction rates, as the accessibility of reactive sites can be modulated by the surrounding solvent molecules.

Environmental Fate and Degradation Pathways of Chloroacetate Esters

Biotic Degradation Processes and Microbial Metabolism

The biodegradation of chloroacetate (B1199739) esters by microorganisms is a critical process in their environmental removal. This typically involves an initial hydrolysis of the ester linkage, followed by the degradation of the resulting chloroacetic acid and alcohol.

Identification of Microbial Strains and Enzymes Involved in Chloroacetate Degradation

A variety of microbial strains capable of degrading haloacetic acids have been isolated from diverse environments, including soil, activated sludge, and drinking water systems. researchgate.net Among the identified bacteria are species from the genera Afipia and Methylobacterium, which have been shown to rapidly degrade monochloroacetic acid (MCAA) and dichloroacetic acid (DCAA). researchgate.net For instance, Methylobacterium fujisawaense strain PAWDI and Afipia felis strain EMD2 have been studied for their DCAA biodegradation kinetics. researchgate.net

The key enzymes responsible for the initial cleavage of the carbon-halogen bond in chloroacetates are dehalogenases. researchgate.net These enzymes are broadly classified and include haloalkane dehalogenases and haloacid dehalogenases (HADs). d-nb.infonih.gov HADs, in particular, catalyze the hydrolytic dehalogenation of 2-haloacids to produce a 2-hydroxy acid. researchgate.net The degradation of phthalate (B1215562) esters also proceeds via the action of esterases, which hydrolyze the ester bonds to form phthalate isomers that are then further metabolized. It is plausible that a similar two-step process involving an initial esterase-mediated hydrolysis followed by dehalogenase action is responsible for the biodegradation of 2-Methylprop-2-en-1-yl chloroacetate.

Elucidation of Aerobic and Anaerobic Metabolic Pathways

Aerobic Pathways: Under aerobic conditions, the biodegradation of chloroacetates generally proceeds through a hydrolytic dehalogenation step. Bacteria utilize haloacid dehalogenases to convert chloroacetate to glyoxylate (B1226380). nih.gov Following the initial hydrolysis of the ester bond of this compound to yield 2-methylprop-2-en-1-ol and chloroacetic acid, the chloroacetic acid would enter this pathway. The resulting glyoxylate can then be further metabolized through central metabolic pathways. Studies on various bacterial isolates have demonstrated the rapid degradation of MCAA and DCAA under aerobic conditions. researchgate.net The order of biodegradability for haloacetic acids has been observed to be monobromo > monochloro > bromochloro > dichloro > dibromo > trichloroacetic acid. fluorocarbons.org

Anaerobic Pathways: The anaerobic metabolism of chloroacetates has also been documented. Dichloroacetate (B87207) (DCA), for example, can be fermented by certain anaerobic bacteria. nih.gov This process involves a haloacid dehalogenase and the Wood-Ljungdahl pathway. nih.gov In this pathway, DCA is dehalogenated to glyoxylate. Two molecules of glyoxylate are then condensed to form tartronate (B1221331) semialdehyde, which is further metabolized. nih.gov This fermentation of DCA can lead to the production of acetate (B1210297) and H2, which are important intermediates in anaerobic food webs. nih.gov Therefore, it is likely that under anaerobic conditions, this compound would first be hydrolyzed to chloroacetic acid, which could then be fermented via a similar pathway.

Atmospheric Degradation and Reactivity with Environmental Oxidants

Once volatilized into the atmosphere, this compound is subject to degradation by reaction with atmospheric oxidants, primarily the hydroxyl radical (OH) during the day and the chlorine atom (Cl) in marine and some polluted environments.

Kinetic Studies of Reactions with Hydroxyl Radicals (OH) and Chlorine Atoms (Cl)

The atmospheric lifetime of this compound is primarily determined by the rate of its reaction with OH radicals and Cl atoms. Due to the presence of a C=C double bond, the reactions with these oxidants are expected to be rapid, proceeding mainly through electrophilic addition to the double bond.

While specific rate constants for this compound are not available, data for similar unsaturated esters and chloroesters can be used for estimation. For α,β-unsaturated esters, the rate of reaction with OH radicals is strongly influenced by the substituents on the double bond. researchgate.net For comparison, the rate coefficients for the gas-phase reactions of OH radicals with methyl 2-chloroacetoacetate and ethyl 2-chloroacetoacetate at 298 K are (2.70 ± 0.51) × 10⁻¹¹ cm³molecule⁻¹s⁻¹ and (3.37 ± 0.62) × 10⁻¹¹ cm³molecule⁻¹s⁻¹, respectively. nih.gov

The reaction with Cl atoms is also expected to be a significant atmospheric sink. Kinetic studies of the reaction of Cl atoms with ethyl 2-chloroacetoacetate and methyl 2-chloroacetoacetate have yielded rate coefficients of (2.54 ± 0.81) × 10⁻¹⁰ cm³molecule⁻¹s⁻¹ and (2.34 ± 0.87) × 10⁻¹⁰ cm³molecule⁻¹s⁻¹, respectively, at 298 K. researchgate.net The reaction of Cl atoms with unsaturated ketones, which also contain a C=C double bond, proceeds with rate constants in the order of 10⁻¹⁰ cm³molecule⁻¹s⁻¹. Given these values, the atmospheric lifetime of this compound with respect to reaction with OH and Cl is expected to be short, on the order of hours to days.

Formation and Fate of Atmospheric Degradation Products

The atmospheric degradation of this compound will lead to the formation of a variety of oxygenated and potentially halogenated products. The addition of OH or Cl to the double bond will form a haloalkyl radical, which will then react with O₂ to form a peroxy radical. Subsequent reactions of this peroxy radical will lead to the formation of stable products.

Based on studies of similar compounds, the degradation products are likely to include formaldehyde (B43269), chloroacetone, and various carboxylic acids and esters. For example, the OH-initiated degradation of methyl 2-chloroacetoacetate and ethyl 2-chloroacetoacetate has been shown to produce acetic acid, acetaldehyde, formyl chloride, and methyl 2-chloro-2-oxoacetate. nih.gov The reaction of Cl atoms with saturated esters often proceeds via H-atom abstraction, leading to products such as formyl chloride, chloroacetone, and acetyl chloride. researchgate.net For unsaturated compounds, the addition to the double bond is the dominant pathway, and for unsaturated ketones, the reaction with Cl atoms has been shown to produce formaldehyde and chloroacetone. These degradation products can have their own atmospheric fates, including further oxidation, photolysis, or deposition to the Earth's surface.

Interactive Data Table: Atmospheric Reaction Rate Coefficients of Related Compounds at 298 K

| Compound | Oxidant | Rate Coefficient (cm³molecule⁻¹s⁻¹) |

| Methyl 2-chloroacetoacetate | OH | (2.70 ± 0.51) × 10⁻¹¹ |

| Ethyl 2-chloroacetoacetate | OH | (3.37 ± 0.62) × 10⁻¹¹ |

| Ethyl 2-chloroacetoacetate | Cl | (2.54 ± 0.81) × 10⁻¹⁰ |

| Methyl 2-chloroacetoacetate | Cl | (2.34 ± 0.87) × 10⁻¹⁰ |

| 3-methyl-3-buten-2-one | Cl | (2.38 ± 0.26) × 10⁻¹⁰ |

| 3-methyl-3-penten-2-one | Cl | (3.00 ± 0.34) × 10⁻¹⁰ |

Persistence and Bioaccumulation Potential of Chloroacetate Esters in Environmental Compartments

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For chloroacetate esters, the primary degradation pathways are hydrolysis and biodegradation. The rate of these processes dictates the compound's half-life in different environmental compartments such as water and soil.

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a chemical to bioaccumulate is often assessed by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to the concentration in the surrounding medium (typically water) at a steady state. A key indicator of bioaccumulation potential is the octanol-water partition coefficient (log Kₒw), which measures a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than water.

Detailed Research Findings

Given the absence of empirical studies on this compound, its environmental fate and bioaccumulation potential are estimated using Quantitative Structure-Activity Relationship (QSAR) models. These models use the chemical's structure to predict its physicochemical properties and environmental behavior.

Persistence:

The persistence of this compound in the environment is primarily governed by its susceptibility to hydrolysis and biodegradation.

Hydrolysis: As an ester, this compound is expected to undergo hydrolysis, breaking down into 2-methylprop-2-en-1-ol (methallyl alcohol) and chloroacetic acid. The rate of this reaction is influenced by pH and temperature. While specific hydrolysis rate constants for this compound are not available, the EPI Suite's HYDROWIN™ program can estimate aqueous hydrolysis rates. chemsafetypro.com Generally, ester hydrolysis is faster under alkaline conditions. The presence of the chloro- substituent on the acetate group can influence the rate of this process.

Biodegradation: The biodegradability of a compound is a crucial factor in its environmental persistence. For a related compound, methyl chloroacetate, it is suggested that biodegradation is an important environmental fate process. epa.gov QSAR models like those in EPI Suite's BIOWIN™ can predict the likelihood of aerobic and anaerobic biodegradation. chemistryforsustainability.org It is anticipated that this compound would be susceptible to microbial degradation, likely proceeding after initial hydrolysis.

Bioaccumulation Potential:

The bioaccumulation potential of this compound is estimated based on its predicted octanol-water partition coefficient (log Kₒw) and subsequent bioconcentration factor (BCF) calculations.

Log Kₒw: The log Kₒw is a critical parameter for assessing the bioaccumulation potential of a chemical. nih.gov A higher log Kₒw value generally indicates a greater potential for a substance to accumulate in the fatty tissues of organisms. The log Kₒw for this compound can be estimated using the KOWWIN™ program within the EPI Suite™. epa.gov

Bioconcentration Factor (BCF): The BCF for fish can be estimated from the log Kₒw using regression-based QSARs. nih.gov The BCFBAF™ program in EPI Suite™ can provide such estimations. epa.gov For compounds with low to moderate log Kₒw values, the BCF is generally low. For instance, a related compound, methyl chloroacetate, has an estimated BCF of 3, suggesting a low potential for bioconcentration. epa.gov It is important to note that linear correlations between log Kₒw and BCF are most reliable within a log Kₒw range of 2 to 6. nih.gov

The following tables present the estimated data for this compound based on QSAR modeling.

Interactive Data Table: Estimated Physicochemical Properties and Bioaccumulation Potential of this compound

| Parameter | Estimated Value | Method | Significance |

| Log Kₒw (Octanol-Water Partition Coefficient) | Value to be estimated by KOWWIN™ | KOWWIN™ (part of EPI Suite™) | Indicates the lipophilicity and potential for bioaccumulation. |

| Bioconcentration Factor (BCF) | Value to be estimated by BCFBAF™ | BCFBAF™ (part of EPI Suite™) | Predicts the extent of accumulation in aquatic organisms. |

Interactive Data Table: Estimated Environmental Fate of this compound

| Degradation Pathway | Predicted Outcome | Method | Environmental Compartment |

| Hydrolysis | Susceptible | HYDROWIN™ (part of EPI Suite™) | Water, Soil |

| Aerobic Biodegradation | Likely to biodegrade | BIOWIN™ (part of EPI Suite™) | Water, Soil |

It is crucial to emphasize that these are predicted values and should be used for screening-level assessment. Experimental data, when available, should always take precedence. The continuous release of a substance, even if not highly persistent, can lead to it being "pseudo-persistent" in the environment.

Advanced Analytical Characterization Techniques for 2 Methylprop 2 En 1 Yl Chloroacetate and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a powerful tool for probing the molecular structure of 2-Methylprop-2-en-1-yl chloroacetate (B1199739) by examining the interaction of the molecule with electromagnetic radiation. Different spectroscopic methods provide complementary information, leading to an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-Methylprop-2-en-1-yl chloroacetate, distinct signals are expected for each set of non-equivalent protons. The methallyl group features two vinylic protons (=CH₂) which typically appear as singlets or finely split multiplets around 4.8-5.0 ppm. chemicalbook.com The allylic methylene (B1212753) protons (-O-CH₂-) adjacent to the oxygen atom are deshielded and would likely produce a singlet at approximately 4.5-4.6 ppm. The methyl protons (-CH₃) on the double bond are expected to appear as a singlet around 1.7 ppm. chemicalbook.com The methylene protons of the chloroacetate moiety (Cl-CH₂-) are also deshielded by the adjacent chlorine and carbonyl groups, resulting in a sharp singlet anticipated around 4.0-4.2 ppm. The integration of these peaks would correspond to a proton ratio of 2:2:3:2.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. compoundchem.com The carbonyl carbon (C=O) of the ester is the most deshielded, with a chemical shift expected in the range of 165-175 ppm. libretexts.org The carbons of the C=C double bond are anticipated to resonate between 115 and 140 ppm. libretexts.orgoregonstate.edu The carbon atom of the allylic methylene group (-O-CH₂) would likely appear around 65-70 ppm, while the carbon of the chloro-substituted methylene group (Cl-CH₂-) is expected in the 40-45 ppm region. libretexts.orgwisc.edu The methyl carbon (-CH₃) would be the most shielded, with a signal around 15-20 ppm. libretexts.org

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structural assignments. A COSY spectrum would show correlations between coupled protons, although in this molecule with many singlet peaks, its utility might be focused on long-range couplings. An HSQC spectrum is invaluable as it correlates each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Proton Group | Predicted δ (ppm) | Multiplicity | Carbon Atom | Predicted δ (ppm) |

| =CH₂ (vinylic) | 4.8 - 5.0 | Singlet | C=O (ester) | 165 - 175 |

| -O-CH₂- (allylic) | 4.5 - 4.6 | Singlet | C=C (quaternary) | 135 - 140 |

| Cl-CH₂- | 4.0 - 4.2 | Singlet | =CH₂ (vinylic) | 115 - 120 |

| -CH₃ (vinylic) | ~1.7 | Singlet | -O-CH₂- (allylic) | 65 - 70 |

| Cl-CH₂- | 40 - 45 | |||

| -CH₃ (vinylic) | 15 - 20 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.com

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent peak would be the strong C=O stretching vibration of the ester group, typically appearing in the 1740-1760 cm⁻¹ region. udel.edupg.edu.pl The presence of the methallyl group would be confirmed by several absorptions: a C=C stretching band of medium intensity around 1650-1680 cm⁻¹, and sp² C-H stretching vibrations from the vinylic protons appearing just above 3000 cm⁻¹ (typically 3075-3095 cm⁻¹). docbrown.infolibretexts.org The sp³ C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range. libretexts.orgdocbrown.info Additionally, a strong C-O stretching vibration for the ester linkage is anticipated between 1100 and 1300 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp²) | =C-H | 3075 - 3095 | Medium |

| C-H Stretch (sp³) | -CH₃, -CH₂- | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ester | 1740 - 1760 | Strong |

| C=C Stretch | Alkene | 1650 - 1680 | Medium |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

| C-Cl Stretch | Alkyl Halide | 600 - 800 | Medium-Strong |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₆H₉ClO₂), the molecular weight is 148.58 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 148. A characteristic feature would be the presence of an M+2 peak at m/z 150 with an intensity of approximately one-third that of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).

The fragmentation of the molecular ion is expected to follow predictable pathways for esters. libretexts.orgwhitman.edu A primary fragmentation would be the cleavage of the C-O bond of the ester, leading to two key fragments. One is the resonance-stabilized methallyl cation ([C₄H₇]⁺) at m/z 55. The other significant fragment would be the chloroacetyl cation ([ClCH₂CO]⁺), which would appear as a doublet at m/z 77 and 79 due to the chlorine isotopes. Loss of the entire methallyl group would result in a fragment corresponding to the chloroacetic acid radical cation at m/z 94/96. Further fragmentation can occur, such as the loss of a chlorine radical from the molecular ion to give a peak at m/z 113, or the loss of the alkoxy group (-OCH₂C(CH₃)=CH₂) to yield the acylium ion at m/z 77/79. whitman.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 148 / 150 | [C₆H₉ClO₂]⁺ | Molecular Ion (M⁺) |

| 113 | [M - Cl]⁺ | Loss of Chlorine radical |

| 94 / 96 | [ClCH₂COOH]⁺ | Loss of C₄H₆ |

| 77 / 79 | [ClCH₂CO]⁺ | Acylium ion from C-O bond cleavage |

| 55 | [C₄H₇]⁺ | Methallyl cation |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is indispensable for separating this compound from starting materials, byproducts, or impurities, thereby allowing for its purification and accurate quantification.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.net In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. For esters, columns with polar to semi-polar stationary phases, such as those based on polyethylene (B3416737) glycol (wax columns) or cyanopropylphenyl polysiloxane (e.g., DB-624), are often effective. researchgate.net A Flame Ionization Detector (FID) can be used for quantification due to its high sensitivity and linear response for organic compounds.

When coupled with a mass spectrometer (GC-MS), the technique provides definitive identification of the separated components. nih.gov As the compound elutes from the GC column, it is ionized and its mass spectrum is recorded. This allows for the confirmation of the compound's identity by matching its mass spectrum with library data or by interpreting the fragmentation pattern as described in the previous section. mdpi.comnih.gov GC-MS is a powerful tool for assessing the purity of a sample and identifying trace-level impurities.

Table 4: Typical GC-MS Parameters for Analysis of Volatile Esters

| Parameter | Typical Setting |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or DB-624 |

| Carrier Gas | Helium (~1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50°C, ramp at 5-10°C/min to 250°C |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40 - 500 amu |

While GC is often the method of choice for volatile esters, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a valuable alternative, especially for analyzing non-volatile derivatives or for samples in complex matrices that are not suitable for direct GC injection.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for moderately polar organic compounds. mdpi.com In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. For a compound like this compound, a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. chromatographyonline.comchromforum.org Detection can be achieved using a UV detector if the compound has a suitable chromophore, though simple esters lack strong UV absorption. More universal detectors like Evaporative Light Scattering Detectors (ELSD) or Refractive Index (RI) detectors can be used.

Coupling HPLC with a mass spectrometer (HPLC-MS) significantly enhances analytical capability. Using ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the compound can be ionized directly from the LC eluent and analyzed by the mass spectrometer. This provides molecular weight information and, with tandem MS (MS/MS), structural data, making HPLC-MS a powerful tool for both qualitative and quantitative analysis of the target compound and its derivatives in various samples. researchgate.netresearchgate.net

Table 5: Hypothetical HPLC-MS Parameters for Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18 (e.g., 100 mm x 3.0 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | e.g., 30% B to 95% B over 10 minutes |

| Flow Rate | 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

Elemental Analysis and Other Quantitative Analytical Methods

The precise quantification and characterization of this compound and its derivatives are crucial for ensuring their purity, confirming their identity, and understanding their stoichiometry in various chemical processes. Elemental analysis provides fundamental data on the elemental composition of the molecule, serving as a primary method for identity and purity verification. Complementing this are other quantitative techniques, such as titrimetric and chromatographic methods, which offer alternative or supplementary means of quantification.

Elemental Analysis

Elemental analysis is a cornerstone technique for the characterization of chemical compounds. It determines the mass fractions of the constituent elements, which can then be compared against the theoretical values calculated from the compound's molecular formula. For this compound, the molecular formula is C₆H₉ClO₂.

From this formula, the theoretical elemental composition can be calculated as follows:

Carbon (C): (6 * 12.011) / 148.59 * 100% = 48.48%

Hydrogen (H): (9 * 1.008) / 148.59 * 100% = 6.11%

Chlorine (Cl): (1 * 35.453) / 148.59 * 100% = 23.86%

Oxygen (O): (2 * 15.999) / 148.59 * 100% = 21.55%

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 48.48 |

| Hydrogen | H | 6.11 |

| Chlorine | Cl | 23.86 |

| Oxygen | O | 21.55 |

In a typical research setting, the experimentally determined values for C, H, and sometimes N (though not present in this molecule) are obtained through combustion analysis. Chlorine content can be determined by methods such as titration or ion chromatography after decomposition of the organic matrix. A close agreement between the experimental and theoretical percentages, generally within ±0.4%, is considered a confirmation of the compound's purity and empirical formula.

Other Quantitative Analytical Methods

Beyond elemental analysis, other quantitative methods can be employed to determine the purity and concentration of this compound and its derivatives.

Titrimetric Methods:

Titration is a classic and reliable method for the quantification of esters. One common approach for chloroacetate esters is saponification, which involves the hydrolysis of the ester using a known excess of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. asianpubs.org The unreacted base is then back-titrated with a standardized acid. asianpubs.org This method allows for the determination of the ester content. However, a challenge with chloroacetate esters is their tendency to hydrolyze in the presence of water and alkali, which can introduce errors in the determination of the esterification rate during production. asianpubs.org An improved method suggests the use of sodium methoxide (B1231860) in ethanol (B145695) as the titrant to suppress this hydrolysis. asianpubs.org

Chromatographic Techniques:

Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For chloroacetate esters, GC coupled with a flame ionization detector (GC-FID) is a common method for purity assessment and the determination of impurities. japsonline.com The area of the peak corresponding to the compound of interest in the chromatogram is proportional to its concentration. For instance, a validated GC-FID method has been developed for the indirect quantification of chloroacetyl chloride by converting it to methyl 2-chloroacetate, demonstrating the utility of this technique for related compounds. japsonline.com This method can achieve low limits of detection and quantification, often in the parts-per-million (ppm) range. japsonline.com Gas chromatography-mass spectrometry (GC-MS) can also be utilized for both qualitative identification and quantitative analysis of chloroacetate compounds and their impurities. analytice.com

The table below provides a summary of these quantitative methods and their applications to chloroacetate esters.

| Analytical Method | Principle | Application for Chloroacetate Esters | Key Considerations |

| Elemental Analysis | Combustion of the sample to convert elements into simple gaseous compounds, which are then quantified. | Determination of the mass percentages of Carbon, Hydrogen, and Chlorine to verify the empirical formula and purity. | Requires a pure sample for accurate results. |

| Titrimetric Analysis (Saponification) | Hydrolysis of the ester with a known excess of base, followed by back-titration of the unreacted base. | Quantification of the ester content in a sample. | Potential for hydrolysis of the chloroacetate ester during titration can affect accuracy. asianpubs.org |

| Gas Chromatography (GC-FID) | Separation of volatile components in a sample followed by detection using a flame ionization detector. | Purity assessment and quantification of the main compound and volatile impurities. japsonline.com | Requires method validation for linearity, accuracy, and precision. japsonline.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of components by GC followed by mass analysis for identification and quantification. | Identification and quantification of trace impurities and the main component. analytice.com | Provides structural information in addition to quantification. |

Applications in Materials Science and Advanced Organic Synthesis

Role as Functional Monomers in Polymer Synthesis and Modification

The utility of 2-Methylprop-2-en-1-yl chloroacetate (B1199739) as a functional monomer is influenced by the reactivity of both its methallyl group and its chloroacetate functionality.

Synthesis of Functionalized Polymers and Copolymers with Tailored Properties

Direct homopolymerization of allylic monomers, including by inference 2-Methylprop-2-en-1-yl chloroacetate, is often challenging due to degradative chain transfer, which can lead to low molecular weight polymers. However, they can be effectively used in copolymerization with other vinyl monomers to introduce specific functionalities into the resulting polymer chain.

Research on the closely related monomer, allyl chloroacetate, shows that it undergoes significant effective chain transfer during polymerization. researchgate.net In a series of allyl compounds, allyl chloroacetate exhibited a high degree of effective chain transfer (85%), which impacts the polymerization kinetics and the final polymer structure. researchgate.net This suggests that this compound would likely exhibit similar behavior, making it a monomer that can be used to control polymer chain length or to introduce reactive sites for further modification. The chloroacetate group serves as a reactive handle for post-polymerization modification, allowing for the synthesis of polymers with tailored properties.

Development of Specialty Materials (e.g., hydrolytically stable esters, polyesters with specific functionalities)

Utilization as Alkylating Agents in Complex Organic Transformations

Alkylating agents are crucial reagents in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The chloroacetate portion of this compound makes it a potential alkylating agent.

While direct studies on this compound as an alkylating agent are scarce, the reactivity of similar compounds provides insights. For instance, ethyl chloroacetate is commonly used for O-alkylation and N-alkylation in the presence of a base. researchgate.net Furthermore, a related compound, methallyl bromide, has been successfully employed as an alkylating agent in the direct, highly enantioselective alkylation of arylacetic acids, yielding products with high enantiomeric excess. nih.gov This demonstrates the utility of the methallyl group in complex organic transformations. Given these precedents, this compound is expected to function as a bifunctional reagent, capable of participating in reactions as both a methallyl donor and a carboxymethylating agent.

Intermediate in the Synthesis of Biologically Relevant Molecules and Fine Chemicals

Chloroacetate esters are widely recognized as important intermediates in the chemical industry for the production of a variety of fine chemicals, including pharmaceuticals and agrochemicals. mallakchemicals.com